N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and phenyl substituents enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with benzaldehyde under basic conditions to form an intermediate, which is then cyclized with anthranilic acid derivatives to yield the quinazoline core . The final step involves the introduction of the carboxamide group through amidation reactions using appropriate reagents like EDCI.HCl and DMAP in anhydrous dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from solvents like dichloromethane-ethyl acetate to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Acylated aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s methoxy and phenyl groups facilitate binding through hydrophobic interactions and hydrogen bonding. Additionally, it can chelate metal ions, which play a role in catalyzing biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares similar methoxy and phenyl groups but differs in the core structure.
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Similar in having methoxy and phenyl groups but has an acrylamide moiety instead of a quinazoline core.
3,4-Dimethoxyphenethylamine: A simpler structure with methoxy and phenyl groups but lacks the quinazoline and carboxamide functionalities.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide is unique due to its quinazoline core, which imparts distinct chemical reactivity and biological activity. The combination of methoxy, phenyl, and carboxamide groups enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C28H29N3O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-carboxamide |
InChI |
InChI=1S/C28H29N3O5/c1-30-23-12-10-20(15-22(23)27(33)31(2)28(30)34)26(32)29-17-21(14-18-8-6-5-7-9-18)19-11-13-24(35-3)25(16-19)36-4/h5-13,15-16,21H,14,17H2,1-4H3,(H,29,32) |
InChI Key |
BMYFJQPANCJHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCC(CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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